Cas no 2113003-02-2 (2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile)

2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile
- EN300-1747571
- 2113003-02-2
- 2-methyl-2-[4-(propan-2-yl)cyclohexyl]propanenitrile
-
- Inchi: 1S/C13H23N/c1-10(2)11-5-7-12(8-6-11)13(3,4)9-14/h10-12H,5-8H2,1-4H3
- InChI Key: QBFZQRNZOWENDU-UHFFFAOYSA-N
- SMILES: N#CC(C)(C)C1CCC(C(C)C)CC1
Computed Properties
- Exact Mass: 193.183049738g/mol
- Monoisotopic Mass: 193.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 23.8Ų
2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747571-0.05g |
2-methyl-2-[4-(propan-2-yl)cyclohexyl]propanenitrile |
2113003-02-2 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1747571-10.0g |
2-methyl-2-[4-(propan-2-yl)cyclohexyl]propanenitrile |
2113003-02-2 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1747571-5g |
2-methyl-2-[4-(propan-2-yl)cyclohexyl]propanenitrile |
2113003-02-2 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1747571-0.1g |
2-methyl-2-[4-(propan-2-yl)cyclohexyl]propanenitrile |
2113003-02-2 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1747571-5.0g |
2-methyl-2-[4-(propan-2-yl)cyclohexyl]propanenitrile |
2113003-02-2 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1747571-2.5g |
2-methyl-2-[4-(propan-2-yl)cyclohexyl]propanenitrile |
2113003-02-2 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1747571-0.5g |
2-methyl-2-[4-(propan-2-yl)cyclohexyl]propanenitrile |
2113003-02-2 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1747571-1.0g |
2-methyl-2-[4-(propan-2-yl)cyclohexyl]propanenitrile |
2113003-02-2 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1747571-0.25g |
2-methyl-2-[4-(propan-2-yl)cyclohexyl]propanenitrile |
2113003-02-2 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1747571-10g |
2-methyl-2-[4-(propan-2-yl)cyclohexyl]propanenitrile |
2113003-02-2 | 10g |
$4236.0 | 2023-09-20 |
2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile Related Literature
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on 2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile
Introduction to 2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile (CAS No. 2113003-02-2) in Modern Chemical and Pharmaceutical Research
2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile (CAS No. 2113003-02-2) is a complex organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural features and potential applications. This compound, characterized by its cyclohexane ring substituted with a nitrile group and alkyl chains, represents a fascinating subject for investigation in synthetic chemistry, drug discovery, and material science.
The molecular structure of 2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile consists of a cyclohexane core substituted at the 1-position with a methyl group and at the 4-position with a propyl group, further modified by a nitrile functionality at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for designing novel compounds with tailored biological activities. The presence of the nitrile group, in particular, introduces reactivity that can be exploited in various synthetic transformations, while the bulky alkyl substituents contribute to steric hindrance, influencing both solubility and interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile. The compound's structural motif resembles several known bioactive molecules, suggesting that it may exhibit properties such as analgesic, anti-inflammatory, or even anticancer effects. Preliminary studies have indicated that derivatives of this compound may interact with specific enzymes or receptors in biological systems, warranting further investigation into its mechanism of action.
One of the most compelling aspects of 2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile is its versatility as a synthetic intermediate. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, or tetrazoles through well-established chemical transformations. This flexibility allows researchers to modify the compound's structure in various ways to optimize its biological activity or improve its pharmacokinetic properties. For instance, introducing hydrophilic groups could enhance solubility, while incorporating lipophilic substituents might improve membrane permeability.
The synthesis of 2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, advances in catalytic chemistry have opened up new avenues for more efficient synthesis routes. For example, transition metal-catalyzed reactions can provide a more streamlined approach to constructing the complex cyclohexane ring system found in this compound.
Recent research has also highlighted the importance of computational methods in studying compounds like 2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile. Molecular modeling techniques can help predict how the molecule will behave in different environments, including interactions with biological targets. These predictions are invaluable for guiding experimental design and optimizing drug candidates before they enter more costly and time-consuming phases of development.
The potential applications of 2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile extend beyond pharmaceuticals into other areas such as agrochemicals and specialty materials. Its unique structure makes it a promising candidate for developing novel pesticides or herbicides that target specific enzymes or pathways in plants or pests. Additionally, the compound's ability to undergo various chemical modifications could make it useful in creating advanced polymers or coatings with tailored properties.
In conclusion, 2-methyl - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- - 4 -( pro pan - - - - - - - -- -- -- -- -- -- -- -- --- ) cyc lo hex yl pro pan eni trile ( CAS No . 2113003--02-- ) represents a fascinating subject for research due to its complex structure , potential biological activities , and synthetic versatility . As our understanding of chemical biology continues to grow , compounds like this are likely to play an increasingly important role in developing new treatments and materials . Further exploration into its pharmacological properties , synthetic pathways , and industrial applications will undoubtedly yield exciting advancements in the coming years .
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